Isophorone Diamine-13C,15N2

Description

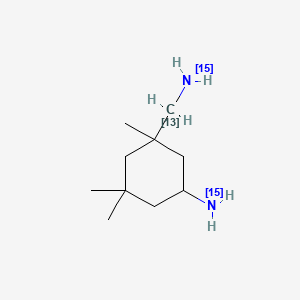

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

173.27 g/mol |

IUPAC Name |

3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1 |

InChI Key |

RNLHGQLZWXBQNY-AFIIVICWSA-N |

Isomeric SMILES |

CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Isophorone Diamine-13C,15N2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled compound crucial for quantitative analytical studies. This document covers its chemical and physical properties, synthesis, and detailed protocols for its application as an internal standard in mass spectrometry-based analyses.

Introduction

Isophorone Diamine-13C,15N2 is the isotopically labeled form of Isophorone Diamine (IPDA), a cycloaliphatic diamine. In this labeled variant, specific carbon and nitrogen atoms are replaced with their stable heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), respectively. This isotopic enrichment makes it an ideal internal standard for quantitative analysis in complex matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[1]

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of the unlabeled Isophorone Diamine, with a slight increase in molecular weight due to the presence of the heavy isotopes. The properties of unlabeled Isophorone Diamine are summarized in the table below and can be considered representative.

| Property | Value |

| Molecular Formula | C₉¹³CH₂₂¹⁵N₂ |

| Molecular Weight | ~173.28 g/mol (Varies based on specific labeling) |

| Appearance | Colorless to light-yellow liquid[3] |

| Boiling Point | 247 °C (477 °F)[4] |

| Melting Point | 10 °C (50 °F)[4] |

| Density | 0.922 g/cm³ at 20 °C[5] |

| Solubility | Very good in water[5] |

| CAS Number (unlabeled) | 2855-13-2 |

Synthesis of Isophorone Diamine

The synthesis of this compound follows the same reaction pathway as its unlabeled counterpart, utilizing isotopically labeled starting materials. The general synthesis involves a three-step process starting from isophorone.

A detailed, optimized synthesis of unlabeled isophorone diamine has been described, which can be adapted for the labeled version by using labeled precursors such as ¹⁵N-labeled ammonia. The process includes cyanidation, imidization, and hydrogenation.[6]

Optimized Reaction Conditions for Unlabeled Isophorone Diamine Synthesis[6]:

| Step | Reactants and Catalysts | Conditions | Yield |

| Cyanidation | Isophorone, NaCN, NH₄Cl, DMF | 70°C, 4 hours | 94.9% (of Isophoronenitrile) |

| Imidization | Isophoronenitrile, CaO, Ammonia | 70°C, 4 hours, 0.2 MPa Ammonia Pressure | 87.6% (of Isophoroneimine) |

| Hydrogenation | Isophoroneimine, Raney Co, Hydrogen, Ammonia | 120°C, 8 hours, 6 MPa Hydrogen Pressure, 0.2 MPa Ammonia Pressure | 95.6% (of Isophoronediamine) |

A schematic of the synthesis pathway is provided below:

Application as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard to improve the accuracy and precision of quantitative analytical methods.[1][2] By adding a known amount of the labeled standard to both calibration standards and unknown samples, variations arising from sample matrix effects, extraction efficiency, and instrument variability can be effectively normalized.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a general protocol for the quantification of an analyte in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Analyte of interest (unlabeled)

-

This compound (Internal Standard, IS)

-

Control matrix (e.g., blank plasma, urine)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

4.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

4.1.3. Sample Preparation

-

Calibration Standards: Spike known volumes of the analyte working standard solutions into aliquots of the control matrix to create a calibration curve over the desired concentration range.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the control matrix.

-

Sample Spiking: To each calibration standard, QC sample, and unknown sample, add a fixed volume of the IS working solution.

-

Protein Precipitation (for plasma/serum): Add a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

4.1.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion ([M+H]⁺) and a suitable product ion.

-

Internal Standard: The precursor ion will be [M+H+n]⁺ (where n is the mass increase due to isotopic labeling) and a corresponding product ion.

-

-

4.1.5. Data Analysis

-

Integrate the peak areas of the analyte and the IS for each sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Isophorone Diamine is a corrosive substance and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Chemical Properties of Isophorone Diamine-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled compound crucial for quantitative analysis in research and drug development. This document details its core characteristics, outlines its primary application as an internal standard, and provides representative experimental protocols for its use.

Core Chemical and Physical Properties

Isophorone Diamine-13C,15N2 shares its fundamental chemical structure and reactivity with its unlabeled counterpart, Isophorone Diamine. The primary distinction lies in its increased molecular weight due to the incorporation of one carbon-13 and two nitrogen-15 (B135050) isotopes. This isotopic labeling is key to its utility in mass spectrometry-based quantification, allowing it to be differentiated from the endogenous or unlabeled analyte.

Physical Properties

The physical properties of this compound are nearly identical to the unlabeled compound, with the exception of molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₉¹³CH₂₀¹⁵N₂ | [1] |

| Molecular Weight | 171.26 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 247 °C | [2] |

| Melting Point | 10 °C | [2] |

| Density | 0.922 g/cm³ | [2] |

| Solubility in Water | Very good | [2] |

Chemical Properties and Reactivity

Isophorone Diamine is a cycloaliphatic diamine, and its chemical behavior is dictated by the two primary amine groups.

| Property | Description | Reference |

| Reactivity | Reacts with acids, isocyanates, and epoxides. It is a common curing agent for epoxy resins. | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | |

| pKa | Approximately 10.57 (predicted) |

Synthesis of Isophorone Diamine

The synthesis of this compound follows the same pathway as the unlabeled compound, but utilizes isotopically labeled precursors. A common industrial synthesis of unlabeled Isophorone Diamine involves a three-step process starting from isophorone.[3][4]

-

Cyanidation: Isophorone is reacted with hydrocyanic acid to form isophorone nitrile.

-

Imination: The isophorone nitrile then undergoes imination with ammonia (B1221849) to produce the corresponding ketimine.[5]

-

Hydrogenation: The final step is the catalytic hydrogenation of the ketimine to yield Isophorone Diamine.[5]

To produce this compound, isotopically labeled hydrocyanic acid (H¹³CN) and ammonia (¹⁵NH₃) would be introduced at the appropriate steps of the synthesis.

Caption: A simplified workflow for the synthesis of Isophorone Diamine.

Application in Quantitative Analysis: Use as an Internal Standard

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis due to their ability to accurately correct for variations during sample preparation and analysis.[6][7]

The fundamental principle is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during extraction, derivatization, and chromatographic separation.[8] Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the signal from the unlabeled analyte to the labeled internal standard can be used to accurately determine the concentration of the analyte, even if there are losses during sample processing or fluctuations in instrument response.[9]

A notable application is the use of this compound for the quantitative measurement of Isophorone Diamine in human urine by UPLC-ESI-MS/MS, which is relevant for biomonitoring studies of exposure to isophorone diisocyanates.[10][11]

Experimental Protocols

While specific protocols should be optimized for the matrix and analyte of interest, the following provides a general framework for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of both unlabeled Isophorone Diamine and this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 µg/mL.[10]

-

Calibration Standards: Create a series of calibration standards by spiking a blank biological matrix (e.g., human urine) with known concentrations of unlabeled Isophorone Diamine.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 250 µL of urine), add a fixed volume of the internal standard working solution.

-

Perform any necessary sample pretreatment. For urinary analysis of Isophorone Diamine, this may involve acid hydrolysis (e.g., with 6 N HCl) to release any conjugated forms of the analyte.[10]

-

Extract the analyte and internal standard from the matrix. A common method is solid-phase extraction (SPE) using a strong cation exchange sorbent.[10]

-

Elute the analyte and internal standard from the SPE cartridge (e.g., with 7 N ammonia in methanol).[10]

-

Evaporate the eluent and reconstitute the residue in a solvent compatible with the LC-MS system.

-

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column is often suitable.[10]

-

Mobile Phase: An ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase can improve chromatographic separation and peak shape for polar amines like Isophorone Diamine.[10]

-

Gradient: A gradient elution is typically used to separate the analyte from matrix components.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for amines.

-

Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each.

-

Analyte: Monitor the transition of the unlabeled Isophorone Diamine precursor ion to its product ion.

-

Internal Standard: Monitor the transition of the this compound precursor ion to its product ion. The precursor and/or product ion will have a higher m/z value than the unlabeled analyte due to the presence of the stable isotopes.

-

-

Data Analysis

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: A general workflow for quantitative analysis using a stable isotope-labeled internal standard.

Safety and Handling

Isophorone Diamine is a corrosive and sensitizing substance. The isotopically labeled version should be handled with the same precautions.

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals who require accurate and precise quantification of Isophorone Diamine in complex biological matrices. Its chemical properties, being nearly identical to its unlabeled counterpart, allow it to serve as an ideal internal standard, correcting for analytical variability and ensuring the reliability of quantitative data. A thorough understanding of its properties and the principles of its application in isotope dilution mass spectrometry is essential for its effective use in demanding research and regulated environments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Synthesis of Isophorone Diamine-13C,15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled variant of Isophorone Diamine (IPDA). Isotopic labeling is a critical technique used to trace the metabolic fate of molecules, quantify analytes in complex matrices, and elucidate reaction mechanisms.[1][2] Isophorone Diamine-13C,15N2 serves as a valuable internal standard for mass spectrometry-based quantitative analysis and as a tracer in various research applications.[3][4]

This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data. The proposed synthesis is based on the well-established industrial production of unlabeled Isophorone Diamine, adapted for the incorporation of 13C and 15N isotopes.

Overview of the Synthetic Pathway

The synthesis of Isophorone Diamine proceeds through a three-step reaction sequence starting from isophorone.[5][6][7][8] To produce the desired isotopically labeled compound, specific labeled reagents are introduced at key stages. The general strategy involves:

-

Cyanidation of Isophorone: Reaction of isophorone with a labeled cyanide source to introduce a ¹³C- and ¹⁵N-labeled nitrile group, forming Isophoronenitrile-¹³C,¹⁵N (IPN-¹³C,¹⁵N).

-

Imidization of IPN-¹³C,¹⁵N: Reaction with ¹⁵N-labeled ammonia (B1221849) to form an intermediate imine.

-

Reductive Amination and Hydrogenation: Subsequent hydrogenation of the imine and nitrile groups to yield the final product, Isophorone Diamine-¹³C,¹⁵N₂.

The overall workflow is depicted below.

Caption: Proposed synthetic workflow for Isophorone Diamine-¹³C,¹⁵N₂.

Experimental Protocols

The following protocols are based on optimized conditions reported for the synthesis of unlabeled Isophorone Diamine and have been adapted for the incorporation of stable isotopes.

Preparation of Labeled Starting Materials

2.1.1. Sodium Cyanide-¹³C,¹⁵N (Na¹³C¹⁵N)

The synthesis of Na¹³C¹⁵N can be achieved by neutralizing hydrogen cyanide-¹³C,¹⁵N (H¹³C¹⁵N) with sodium hydroxide. H¹³C¹⁵N can be generated from precursors such as ¹³C-labeled carbon sources and ¹⁵N-labeled ammonia, although this is a complex industrial process. For laboratory-scale synthesis, it is recommended to source custom-synthesized Na¹³C¹⁵N from a reputable supplier of stable isotopes.

2.1.2. Ammonia-¹⁵N (¹⁵NH₃)

¹⁵N-labeled ammonia is commercially available in cylinders. For the described reaction, it can be used directly or condensed into a suitable solvent.

Step 1: Synthesis of Isophoronenitrile-¹³C,¹⁵N (IPN-¹³C,¹⁵N)

This step involves the cyanidation of isophorone using the labeled sodium cyanide.

Materials:

-

Isophorone (0.0669 mol)

-

Sodium Cyanide-¹³C,¹⁵N (0.048 mol)

-

N,N-Dimethylformamide (DMF)

-

Ammonium (B1175870) chloride (NH₄Cl) solution (6 mol·L⁻¹)

-

Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

To the three-necked flask, add isophorone and Sodium Cyanide-¹³C,¹⁵N in DMF.

-

Heat the mixture to 70°C with stirring.

-

Slowly add the ammonium chloride solution via the dropping funnel over a period of 1 hour.

-

Maintain the reaction at 70°C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, Isophoronenitrile-¹³C,¹⁵N, can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Step 2 & 3: Synthesis of Isophorone Diamine-¹³C,¹⁵N₂

This final step involves the reductive amination and hydrogenation of the labeled intermediate.

Materials:

-

Isophoronenitrile-¹³C,¹⁵N

-

¹⁵N-labeled Ammonia (¹⁵NH₃)

-

Hydrogen (H₂) gas

-

Raney Cobalt (or another suitable hydrogenation catalyst)

-

High-pressure autoclave

Procedure:

-

Charge the autoclave with Isophoronenitrile-¹³C,¹⁵N and the Raney Cobalt catalyst.

-

Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen).

-

Introduce ¹⁵N-labeled ammonia to a pressure of 0.2 MPa.

-

Introduce hydrogen gas to a pressure of 6 MPa.

-

Heat the autoclave to 120°C and maintain vigorous stirring.

-

Continue the reaction for 8 hours, monitoring the pressure.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The crude product is filtered to remove the catalyst.

-

The final product, Isophorone Diamine-¹³C,¹⁵N₂, can be purified by distillation under reduced pressure.

Quantitative Data

The following tables summarize the reaction conditions and reported yields for the synthesis of unlabeled Isophorone Diamine, which can be expected to be comparable for the labeled synthesis.

Table 1: Reaction Conditions for the Synthesis of Isophoronenitrile

| Parameter | Value | Reference |

| Molar Ratio (Isophorone:NaCN) | 1.4 : 1 | [6] |

| Solvent | DMF | [6][7] |

| Acidification Reagent | NH₄Cl (6 mol·L⁻¹) | [6][7] |

| Temperature | 70°C | [6][7] |

| Reaction Time | 4 hours | [6][7] |

| Yield | 94.9% | [6][7] |

Table 2: Reaction Conditions for the Synthesis of Isophorone Diamine

| Parameter | Value | Reference |

| Catalyst | Raney Cobalt | [6][7] |

| Ammonia Pressure | 0.2 MPa | [6][7] |

| Hydrogen Pressure | 6 MPa | [6][7] |

| Temperature | 120°C | [6][7] |

| Reaction Time | 8 hours | [6][7] |

| Yield | 95.6% | [6][7] |

Logical Relationships in Synthesis

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ is a sequential process where the successful completion of each step is critical for the overall outcome.

Caption: Logical flow of the synthesis and analysis process.

Conclusion

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ is a feasible process based on established industrial methods for the unlabeled compound. The key to successful labeling lies in the procurement or synthesis of the appropriate isotopically labeled starting materials, namely Sodium Cyanide-¹³C,¹⁵N and Ammonia-¹⁵N. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and metabolic research, enabling the production of this valuable analytical standard. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity final product suitable for sensitive analytical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to Isophorone Diamine-¹³C,¹⁵N₂: Molecular Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and applications of Isophorone (B1672270) Diamine-¹³C,¹⁵N₂, a stable isotope-labeled compound with significant potential in advanced research, particularly in the field of drug development. This document details the physicochemical properties, experimental protocols for its synthesis, and its utility in metabolic and pharmacokinetic studies.

Molecular Structure and Physicochemical Properties

Isophorone Diamine (IPDA), systematically named 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a cycloaliphatic diamine.[1] The isotopically labeled version, Isophorone Diamine-¹³C,¹⁵N₂, is structurally identical to the parent compound, with the key difference being the incorporation of a Carbon-13 isotope at a specific position and Nitrogen-15 isotopes in the amine groups. This labeling provides a distinct mass signature, making it an invaluable tracer in various analytical techniques without altering the chemical properties of the molecule.[2][3]

IPDA exists as a mixture of cis and trans stereoisomers.[4] The cis isomer predominantly adopts a chair conformation where both the amino and aminomethyl substituents are in equatorial positions, which has been confirmed by the crystal structure analysis of its metal complexes.[4][5] This stereochemistry influences the properties of polymers derived from it.[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of unlabeled Isophorone Diamine. The properties of Isophorone Diamine-¹³C,¹⁵N₂ are expected to be virtually identical, with a slight increase in molecular weight due to the heavier isotopes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molar Mass (unlabeled) | 170.30 g/mol | [7] |

| Molar Mass (¹³C,¹⁵N₂) | Approx. 173.30 g/mol | N/A |

| Appearance | Colorless to light-yellow liquid | [7] |

| Melting Point | 10 °C | [4] |

| Boiling Point | 247 °C | [4] |

| Density | 0.922 g/cm³ | [1] |

| Solubility in Water | Very good | [1] |

| Refractive Index (n_D) | 1.4880 | [1] |

Synthesis of Isophorone Diamine-¹³C,¹⁵N₂

The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ follows the established route for the unlabeled compound, with the introduction of isotopically labeled precursors at key stages. The general industrial synthesis involves a three-step process starting from isophorone.[8]

Conceptual Synthesis Pathway

The following diagram illustrates the conceptual synthetic route for Isophorone Diamine-¹³C,¹⁵N₂.

Caption: Synthesis pathway for Isophorone Diamine-¹³C,¹⁵N₂.

Detailed Experimental Protocol (Adapted for Isotopic Labeling)

This protocol is a conceptual adaptation for the synthesis of the labeled compound, based on established methods for the unlabeled analogue.

Step 1: Synthesis of Isophorone Nitrile-¹³C

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, combine isophorone and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cyanidation: A solution of sodium cyanide-¹³C (Na¹³CN) and ammonium (B1175870) chloride in water is prepared. This solution is added dropwise to the isophorone solution while maintaining a specific reaction temperature (e.g., 70-80 °C).

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) until the conversion of isophorone is maximized.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, isophorone nitrile-¹³C, is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of Isophorone Imine-¹³C,¹⁵N

-

Imidization: The isophorone nitrile-¹³C from the previous step is charged into a high-pressure autoclave with a suitable catalyst (e.g., a supported cobalt catalyst).

-

Ammonolysis: The autoclave is purged with nitrogen, and then pressurized with ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃). The reaction is carried out at an elevated temperature and pressure.

-

Product Isolation: After the reaction, the catalyst is filtered off, and the excess ammonia is removed to yield isophorone imine-¹³C,¹⁵N.

Step 3: Hydrogenation to Isophorone Diamine-¹³C,¹⁵N₂

-

Reductive Amination: The isophorone imine-¹³C,¹⁵N is dissolved in a suitable solvent (e.g., methanol) and returned to the autoclave with a hydrogenation catalyst (e.g., Raney nickel or cobalt).

-

Hydrogenation: The reactor is pressurized with hydrogen and ¹⁵N-labeled ammonia. The reaction is conducted at elevated temperature and pressure until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent and excess ammonia are distilled off. The final product, Isophorone Diamine-¹³C,¹⁵N₂, is purified by vacuum distillation.

Applications in Drug Development

Stable isotope-labeled compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies.[9] The use of Isophorone Diamine-¹³C,¹⁵N₂ can provide significant advantages in these areas.

Metabolite Identification and Profiling

Isophorone Diamine-¹³C,¹⁵N₂ can be used as a building block to synthesize a labeled version of a drug candidate. When this labeled drug is administered in combination with its unlabeled counterpart, metabolites can be readily identified in complex biological matrices using mass spectrometry.[9] The characteristic isotopic cluster of the labeled and unlabeled drug and its metabolites allows for their unambiguous detection against the background noise.

Pharmacokinetic Studies

By using Isophorone Diamine-¹³C,¹⁵N₂ to create a labeled internal standard, the absolute quantification of a drug candidate and its metabolites in biological samples can be performed with high accuracy and precision using techniques like liquid chromatography-mass spectrometry (LC-MS).[2]

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for identifying drug metabolites using a stable isotope-labeled compound.

Caption: A typical experimental workflow for drug metabolite identification.

Analytical Characterization

The primary methods for characterizing Isophorone Diamine-¹³C,¹⁵N₂ are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In a mass spectrum, the molecular ion of Isophorone Diamine-¹³C,¹⁵N₂ will appear at a higher m/z value compared to its unlabeled counterpart, corresponding to the mass increase from the incorporated isotopes. For instance, with one ¹³C and two ¹⁵N atoms, the mass will increase by approximately 3 Da. This distinct mass shift is the basis for its use as a tracer.

NMR Spectroscopy

-

¹³C NMR: The signal for the ¹³C-labeled carbon atom will be significantly enhanced, appearing as a strong singlet. The chemical shift will be identical to the corresponding carbon in the unlabeled compound.

-

¹⁵N NMR: Direct detection of ¹⁵N can provide information about the electronic environment of the nitrogen atoms.

-

¹H NMR: The protons attached to the ¹³C-labeled carbon will exhibit coupling to ¹³C, resulting in the splitting of their signals into doublets. Similarly, protons on the ¹⁵N-labeled amino groups will show coupling to ¹⁵N.

The predicted and experimental spectral data for unlabeled Isophorone Diamine can serve as a reference for interpreting the spectra of the labeled compound.

Conclusion

Isophorone Diamine-¹³C,¹⁵N₂ is a valuable tool for researchers in drug development and related scientific fields. Its utility as a stable isotope-labeled tracer allows for precise and accurate studies of drug metabolism and pharmacokinetics. The synthetic route, while requiring specialized labeled precursors, is based on well-established chemical transformations. The analytical techniques of mass spectrometry and NMR spectroscopy provide definitive characterization of this important research compound.

References

- 1. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. metsol.com [metsol.com]

- 4. ISOPHORONE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isophorone diamine | 2855-13-2 | Benchchem [benchchem.com]

- 7. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isophorone Diamine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isophorone (B1672270) Diamine (IPDA), with a specific focus on its isotopically labeled form, Isophorone Diamine-¹³C,¹⁵N₂. This document is intended for use by professionals in research, scientific, and drug development fields.

Isophorone Diamine-¹³C,¹⁵N₂ is a stable isotope-labeled version of Isophorone Diamine.[1][2] Such labeled compounds are invaluable in a variety of research applications, including their use as tracers for metabolic flux analysis and as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physical and Chemical Properties

Table 1: General and Physical Properties of Isophorone Diamine

| Property | Value |

| Chemical Formula | C₁₀H₂₂N₂ |

| Molecular Weight (unlabeled) | 170.30 g/mol [3][4][5] |

| Molecular Weight (¹³C,¹⁵N₂ labeled) | 173.30 g/mol (calculated) |

| Physical State | Clear to light-yellow liquid[3][4][5][6] |

| Odor | Characteristic, amine-like[4][7][8] |

| Melting Point | 10 °C (50 °F)[3][4][7][8] |

| Boiling Point | 247 °C (477 °F) at 1 atm[3][4][7][8] |

| Density | 0.922 - 0.93 g/cm³ at 20-25 °C[3][4][7] |

| Vapor Pressure | 2 Pa at 20 °C[7] |

| Solubility | Miscible in water and many organic solvents[4][7] |

| log Pow (n-octanol/water) | 0.99 - 1.56[7] |

| Refractive Index | 1.4880 at 20 °C[5] |

| Viscosity | 18 mPa·s at 20 °C[5] |

Table 2: Safety and Handling Data of Isophorone Diamine

| Property | Value |

| Flash Point | 110-117 °C (230-243 °F)[2][7] |

| Autoignition Temperature | 380 °C[7] |

| Lower Explosive Limit | 1.2%[7] |

| Oral LD₅₀ (Rat) | 1030 mg/kg[9] |

| Dermal LD₅₀ (Rat) | > 2000 mg/kg[10] |

| Purity | >99% (GC)[3][11] |

Experimental Protocols

Synthesis of Isophorone Diamine

The synthesis of unlabeled Isophorone Diamine typically proceeds from isophorone in a multi-step process. A common pathway involves cyanidation, imidization, and subsequent hydrogenation.[12][13] The following is a generalized protocol based on published literature. The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ would require the use of isotopically labeled starting materials, such as ¹³C-labeled isophorone and ¹⁵N-labeled ammonia (B1221849).

Step 1: Cyanidation of Isophorone to Isophoronenitrile

-

Isophorone is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acidification reagent like ammonium (B1175870) chloride (NH₄Cl).[12][13]

-

Dimethylformamide (DMF) is often used as the reaction solvent.[12][13]

-

The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for several hours.[12][13]

-

The resulting product, isophoronenitrile, is then isolated.

Step 2: Imidization of Isophoronenitrile to Isophoroneimine

-

Isophoronenitrile is reacted with ammonia under pressure.[12][13]

-

A catalyst, such as calcium oxide (CaO), can be employed.[12][13]

-

This reaction is also typically conducted at an elevated temperature (e.g., 70 °C).[12][13]

Step 3: Hydrogenation of Isophoroneimine to Isophorone Diamine

-

The isophoroneimine intermediate is subjected to catalytic hydrogenation.[12][13]

-

A Raney Cobalt or Raney Nickel catalyst is commonly used.[12][13]

-

The reaction is performed under high hydrogen pressure (e.g., 6 MPa) and at an elevated temperature (e.g., 120 °C).[12][13]

-

Ammonia pressure may also be maintained during the reaction.[12][13]

Purification The final product, Isophorone Diamine, is purified by rectification (distillation) to yield a high-purity product.[14]

Characterization The structure and purity of the final product and intermediates are confirmed using standard analytical techniques, including:

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy [12][13][15]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Isophorone Diamine.

Caption: General workflow for the synthesis and purification of Isophorone Diamine.

Application in Epoxy Resin Curing

Isophorone Diamine is widely used as a curing agent (hardener) for epoxy resins. The amino groups of IPDA react with the epoxide groups of the resin to form a cross-linked polymer network. This process is what gives the cured epoxy its desirable properties such as hardness, chemical resistance, and color stability.[4]

Caption: Logical relationship of Isophorone Diamine as a curing agent for epoxy resins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. ISOPHORONE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 5. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ICSC 0498 - ISOPHORONE DIAMINE [inchem.org]

- 9. cpachem.com [cpachem.com]

- 10. echemi.com [echemi.com]

- 11. Isophoronediamine 2855-13-2 | TCI AMERICA [tcichemicals.com]

- 12. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. CN103664638A - Simple preparation method of isophorone diamine - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

Technical Guide to Isophorone Diamine-13C,15N2: An Analytical Standard for Drug Development and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isophorone Diamine-13C,15N2, a stable isotope-labeled compound critical for quantitative analysis in research and drug development. This document outlines its chemical properties, primary applications, and a general protocol for its use as an internal standard in mass spectrometry-based assays.

Compound Identification and Properties

This compound is the isotopically labeled form of Isophorone Diamine, where specific carbon and nitrogen atoms have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an ideal internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is not consistently provided in available documentation. However, the CAS number for the unlabeled parent compound, Isophorone Diamine, is 2855-13-2 .[3][4]

Physicochemical Properties

The following table summarizes the known physicochemical properties of the unlabeled Isophorone Diamine. These properties are expected to be very similar for the isotopically labeled version.

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | 247 °C |

| Melting Point | 10 °C |

| Density | 0.924 g/mL at 20 °C |

| Solubility in Water | Very soluble |

| Refractive Index | 1.4880 at 20 °C |

Data sourced from PubChem and other chemical suppliers for the unlabeled compound.[3][4]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification for several reasons:

-

Compensates for Matrix Effects: SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for more accurate quantification.

-

Corrects for Sample Variability: It accounts for variations in sample preparation, extraction efficiency, and instrument response.[5]

-

High Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and robustness of an assay.

Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification throughout the drug development process.[1][6] The use of compounds labeled with stable isotopes like ¹³C and ¹⁵N, in conjunction with mass spectrometry and NMR, allows for a clearer understanding of a drug's absorption, distribution, metabolism, and excretion (ADME).[7]

Experimental Protocol: Use as an Internal Standard in LC-MS

While a specific protocol for this compound is not publicly available, the following provides a general methodology for its use as an internal standard for the quantification of unlabeled Isophorone Diamine or a structurally analogous analyte in a biological matrix.

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Unlabeled Isophorone Diamine (Analyte)

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution to prepare calibration standards at various concentrations in the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Extraction):

-

To a known volume of the calibration standards, QCs, and unknown samples, add a fixed amount of the IS solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Alternatively, perform LLE or SPE for cleaner samples.

-

Transfer the supernatant (or eluted sample) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

Develop a chromatographic method to achieve good separation of the analyte from other matrix components. The IS will co-elute with the analyte.

-

Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the IS. Use Multiple Reaction Monitoring (MRM) for quantification.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS assay.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

This compound serves as a vital tool for researchers and drug development professionals, enabling highly accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its use as an internal standard is a cornerstone of modern bioanalytical chemistry, ensuring the reliability of data in pharmacokinetic, metabolic, and toxicological studies. While specific quantitative data for the labeled compound should be obtained from the supplier's certificate of analysis, the principles and general protocols outlined in this guide provide a solid foundation for its application in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of Labeled Compounds: A Technical Guide to the Purity and Documentation of Isophorone Diamine-¹³C,¹⁵N₂

For researchers, scientists, and professionals in drug development, the quality and characterization of stable isotope-labeled internal standards are paramount for the accuracy and reproducibility of quantitative analytical methods. This guide provides an in-depth overview of the purity and documentation of Isophorone Diamine-¹³C,¹⁵N₂, a critical internal standard for mass spectrometry-based quantification.

Compound Identification and Specifications

Isophorone Diamine-¹³C,¹⁵N₂ is the isotopically labeled form of Isophorone Diamine, a diamine curing agent. In the context of biomedical and pharmaceutical research, it serves as an invaluable tool, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

| Parameter | Specification | Source |

| Chemical Name | Isophorone Diamine-¹³C,¹⁵N₂ | MedchemExpress |

| Molecular Formula | C₉¹³CH₂₀¹⁵N₂ | MedchemExpress |

| Molecular Weight | 173.27 g/mol | BLD Pharm |

| Appearance | Colorless to light-yellow liquid | PubChem |

| Solubility | Soluble in water | PubChem |

Purity Analysis: A Multi-faceted Approach

Ensuring the high purity of Isophorone Diamine-¹³C,¹⁵N₂ is crucial for its function as an internal standard. This involves the assessment of both its chemical and isotopic purity. While specific purity data from manufacturers is typically provided on a lot-specific Certificate of Analysis (CoA), a comprehensive analysis generally includes the following tests. For the unlabeled analogue, a purity of greater than 99.0% as determined by Gas Chromatography (GC) is common.[4]

| Analysis | Typical Specification | Purpose |

| Chemical Purity (HPLC/GC) | ≥ 98% | To quantify the percentage of the desired compound and identify any chemical impurities. |

| Isotopic Purity (Mass Spectrometry) | ≥ 99 atom % ¹³C, ≥ 99 atom % ¹⁵N | To determine the percentage of molecules that are correctly labeled with the stable isotopes. |

| Identity (¹H-NMR, ¹³C-NMR) | Conforms to structure | To confirm the chemical structure of the compound. |

| Residual Solvents (GC-HS) | Meets ICH guidelines | To quantify any remaining solvents from the synthesis process. |

| Water Content (Karl Fischer) | ≤ 0.5% | To determine the amount of water present in the material. |

Experimental Protocols: Ensuring Analytical Rigor

Detailed experimental protocols are fundamental to the verification of the purity and identity of Isophorone Diamine-¹³C,¹⁵N₂. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify the main component from any structurally related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to observe the isotopic distribution of the molecular ion.

-

Analysis: The relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

-

Experiments: ¹H-NMR and ¹³C-NMR spectra are acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, are compared against the expected values for the structure of Isophorone Diamine-¹³C,¹⁵N₂.

Documentation and Traceability

Comprehensive documentation is essential for regulatory compliance and for ensuring the traceability of the material. A complete documentation package for Isophorone Diamine-¹³C,¹⁵N₂ typically includes:

-

Certificate of Analysis (CoA): This document provides lot-specific results for the purity tests, including chemical purity by HPLC/GC and isotopic purity by mass spectrometry. It also includes information on the appearance, identity, and any other specified tests.

-

Material Safety Data Sheet (MSDS): This provides detailed information on the physical and chemical properties of the substance, as well as handling, storage, and safety precautions.

-

Spectra Data: Copies of the raw data from the analytical tests (e.g., HPLC chromatograms, mass spectra, NMR spectra) are often available upon request from the supplier.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and documentation of Isophorone Diamine-¹³C,¹⁵N₂.

References

An In-depth Technical Guide to the Safety and Handling of Isophorone Diamine-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) Diamine (IPDA) is an alicyclic diamine utilized primarily as a curing agent for epoxy resins and as a component in the synthesis of polyamides and polyurethanes.[1] The isotopically labeled version, Isophorone Diamine-13C,15N2, serves as a crucial tool in research and development. It is employed as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] It also functions as a tracer for metabolic flux analysis.[2] The safety and handling protocols for this compound are identical to those of its unlabeled counterpart, as isotopic labeling does not alter its chemical reactivity or toxicity. This guide provides comprehensive safety information and handling procedures for this compound.

Hazard Identification and Classification

Isophorone Diamine is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

-

GHS Hazard Statements:

The substance is a colorless to light-yellow liquid with a characteristic odor.[7] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8][9] Inhalation of high concentrations of vapor may lead to irritation, coughing, and nausea.[10]

Data Presentation: Quantitative Safety and Property Data

The following tables summarize the key quantitative data for Isophorone Diamine.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2855-13-2 | [10] |

| Molecular Formula | C₁₀H₂₂N₂ | [8] |

| Molecular Weight | 170.30 g/mol | [8] |

| Molecular Weight (Labeled) | 171.26 g/mol | [3][11] |

| Appearance | Colorless to light-yellow liquid | [7] |

| Odor | Characteristic | [7] |

| Boiling Point | 247 °C (477 °F) | [8][12] |

| Melting Point | 10 °C (50 °F) | [12][13] |

| Flash Point | 117 °C (243 °F) | [13] |

| Density | 0.922 g/cm³ at 25 °C (77 °F) | [12] |

| Vapor Pressure | 2 Pa at 20°C | [13] |

| Water Solubility | 492 g/L at 23.8 °C (Miscible) | [7][13] |

| Autoignition Temperature | 380 °C | [13] |

| log Pow (Octanol/Water) | 0.99 - 1.56 |[12][13] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference |

|---|---|---|---|

| LD50, Oral | 1030 mg/kg | Rat | [10][13][14] |

| LD50, Dermal | > 2000 mg/kg | Rat |[9] |

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Reference |

|---|---|---|

| Engineering Controls | Handle in a well-ventilated place. Use a chemical fume hood. | [9][15] |

| Eye/Face Protection | Wear safety goggles, a face shield, or eye protection in combination with breathing protection. | [8][12] |

| Skin Protection | Wear complete protective clothing, including rubber or other impervious gloves. | [8][10] |

| Respiratory Protection | If vapors or mists are generated, use a self-contained breathing apparatus (SCBA) or a mask with an appropriate filter (e.g., ammonia (B1221849) type). | [8][10] |

| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Immediately remove contaminated clothing. |[12][15] |

Table 4: Fire and Explosion Hazard Data

| Hazard | Information | Reference |

|---|---|---|

| Flammability | Combustible liquid. | [8] |

| Fire Extinguishing Agents | Use water spray, powder, alcohol-resistant foam, or carbon dioxide. For large fires, use water spray, fog, or foam. | [8][10] |

| Hazardous Combustion Products | Decomposes on heating and burning, producing toxic and corrosive gases including nitrogen oxides, carbon monoxide, and carbon dioxide. | [8][15] |

| Firefighting Procedures | Stay in the danger area only with self-contained breathing apparatus. Keep drums cool by spraying with water. |[8][12] |

Experimental Protocols

Safe Laboratory Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

-

Engineering Controls : Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[9]

-

Personal Protective Equipment :

-

Dispensing :

-

Heating : If heating is required, be aware that vapors can form explosive mixtures with air on intense heating.[12] Use appropriate heating equipment (e.g., a heating mantle with temperature control) and ensure adequate ventilation.

-

Waste Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system.[4][14]

-

Cleanup : After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly.

General Protocol for Use as an Internal Standard in LC-MS

This compound is used as an internal standard to improve the accuracy and precision of quantitative analysis.

-

Stock Solution Preparation :

-

Under a fume hood, accurately weigh a small amount of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution of a known concentration. Store this solution appropriately, often at low temperatures.

-

-

Working Standard Solution :

-

Prepare a series of calibration standards by diluting the stock solution of the unlabeled analyte (Isophorone Diamine).

-

Spike each calibration standard and the unknown samples with a fixed, known amount of the this compound internal standard working solution.

-

-

Sample Preparation :

-

Prepare the biological or environmental samples according to the specific analytical method (e.g., extraction, protein precipitation).

-

Before the final analysis step, add the same fixed amount of the internal standard to each prepared sample.

-

-

LC-MS Analysis :

-

Inject the prepared standards and samples into the LC-MS system.

-

Develop a method that can chromatographically separate the analyte from matrix interferences and allows for the detection of both the analyte and the internal standard by the mass spectrometer.

-

-

Quantification :

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting this ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

-

Synthesis of Isophorone Diamine

The synthesis of the labeled compound would follow the same pathway as the unlabeled compound, using labeled starting materials. A common industrial synthesis involves a three-step process starting from isophorone.[16][17]

-

Cyanidation : Isophorone is reacted with sodium cyanide (NaCN) and an acidification reagent like ammonium (B1175870) chloride (NH₄Cl) in a solvent such as dimethylformamide (DMF). This step produces isophorone nitrile.[16][17]

-

Imidization : The isophorone nitrile is then reacted with ammonia under pressure, often with a catalyst like calcium oxide (CaO), to form isophorone imine.[16][17]

-

Hydrogenation : The final step is the catalytic hydrogenation of isophorone imine. This is typically done at elevated temperature and pressure using a catalyst such as Raney Cobalt or another Group VIII metal, in the presence of hydrogen and ammonia, to yield isophorone diamine.[16][17][18]

Mandatory Visualizations

Caption: General workflow for using this compound as an internal standard.

Caption: Logical flow for emergency first aid response to exposure.

Caption: Chemical synthesis workflow for Isophorone Diamine.

Spill, Leak, and Disposal Procedures

Accidental Release Measures

-

Evacuate : Keep unnecessary personnel away from the spill area.[12]

-

Ventilate : Ensure adequate ventilation.

-

Personal Protection : Wear complete protective clothing, including respiratory protection. Avoid contact with the substance.[8][12]

-

Containment : Stop the leak if it can be done safely. Collect leaking and spilled liquid in sealable containers as far as possible.[8]

-

Cleanup : Absorb the spill with inert material (e.g., sand, diatomaceous earth, universal binder).[4] Place the contaminated material into a suitable, labeled container for disposal.

-

Environmental Precautions : Do not let the product enter drains, sewers, or waterways.[8][12] If a significant spill occurs, notify local health and pollution control agencies.[10]

Waste Disposal

-

Disposal must be made according to official regulations.[14]

-

The substance should not be disposed of together with household garbage.[14]

-

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[15]

-

Uncleaned packaging should be disposed of in the same manner as the product itself.[14]

Conclusion

This compound is a valuable tool for researchers, but it is a hazardous chemical that demands careful handling. It is corrosive, harmful if swallowed, and can cause severe skin and eye damage, as well as allergic reactions. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for its safe use in the laboratory. Always consult the most recent Safety Data Sheet (SDS) before use and be prepared to respond to emergencies such as spills or personnel exposure.

References

- 1. The Production of Isophorone [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. moellerchemie.com [moellerchemie.com]

- 5. Isophoronediamine 2855-13-2 | TCI AMERICA [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0498 - ISOPHORONE DIAMINE [inchem.org]

- 9. echemi.com [echemi.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cpachem.com [cpachem.com]

- 15. fishersci.com [fishersci.com]

- 16. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Method for preparing isophorone diamine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for Isophorone Diamine-13C,15N2 as an Internal Standard

Introduction

Isophorone Diamine-13C,15N2 is a stable isotope-labeled derivative of Isophorone Diamine (IPDA), designed for use as an internal standard in quantitative analytical methodologies.[1] Its primary application is in the precise measurement of IPDA in biological matrices, particularly for biomonitoring of exposure to Isophorone Diisocyanate (IPDI).[2][3] IPDI is a widely used component in the manufacturing of polyurethanes, coatings, and adhesives. Occupational exposure to IPDI is a health concern, as isocyanates are known respiratory sensitizers.[3][4]

Biomonitoring of IPDI exposure is effectively achieved by measuring its metabolite, IPDA, in hydrolyzed urine.[2][4][5][6] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[7][8] This document provides detailed application notes and protocols for the use of this compound in the LC-MS/MS analysis of IPDA.

Principle of the Method

The analytical approach involves the quantification of IPDA in biological samples, typically urine, using isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the preparation procedure. The sample then undergoes acid hydrolysis to release IPDA from its conjugates, followed by a purification step, commonly solid-phase extraction (SPE). The purified extract is then analyzed by Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[2] The native IPDA and the labeled internal standard co-elute, and their respective signals are detected by the mass spectrometer. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of IPDA in the original sample, by reference to a calibration curve.

Application: Biomonitoring of Isophorone Diisocyanate (IPDI) Exposure

The primary application for this compound is in occupational health and safety for the biomonitoring of workers potentially exposed to IPDI. After inhalation or dermal exposure, IPDI is metabolized in the body to IPDA, which is then excreted in the urine.[3][4] By quantifying urinary IPDA, an assessment of the absorbed dose of IPDI can be made. This provides a more accurate measure of personal exposure than air monitoring alone, as it accounts for all routes of exposure and the effectiveness of personal protective equipment.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Biological monitoring for isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological monitoring of hexamethylene- and isophorone-diisocyanate by the determination of hexamethylene- and isophorone-diamine in hydrolysed urine using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological monitoring of hexamethylene- and isophorone-diisocyanate by the determination of hexamethylene- and isophorone-diamine in hydrolysed urine using liquid chromatography and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Note: Quantitative Analysis of Isophorone Diamine in Human Urine using Isophorone Diamine-¹³C,¹⁵N₂ by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Isophorone Diamine (IPDA) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Isophorone Diamine is a key biomarker for monitoring occupational exposure to Isophorone Diisocyanate (IPDI), a compound widely used in the manufacturing of paints, coatings, and polyurethanes. The use of a stable isotope-labeled internal standard, Isophorone Diamine-¹³C,¹⁵N₂, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction

Isophorone Diisocyanate (IPDI) is a reactive chemical that can cause respiratory sensitization and occupational asthma.[1][2] Biomonitoring of IPDI exposure is crucial for workplace safety and is effectively achieved by measuring its metabolite, Isophorone Diamine (IPDA), in urine.[2][3] LC-MS/MS offers high sensitivity and selectivity for the quantification of biomarkers in complex biological matrices.[3] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Isophorone Diamine-¹³C,¹⁵N₂, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby improving the reliability of the results.[4] This document provides a detailed protocol for the analysis of IPDA in urine, including sample preparation, LC-MS/MS conditions, and method validation data.

Signaling Pathway and Experimental Workflow

Exposure to Isophorone Diisocyanate (IPDI) leads to its metabolism in the body, resulting in the formation of Isophorone Diamine (IPDA), which is then excreted in the urine. The quantification of urinary IPDA serves as a reliable biomarker of IPDI exposure.

The analytical workflow for the quantification of IPDA in urine involves several key steps, from sample collection to data analysis.

Experimental Protocols

Materials and Reagents

-

Isophorone Diamine (IPDA) standard

-

Isophorone Diamine-¹³C,¹⁵N₂ (SIL-IS)

-

Hydrochloric acid (HCl)

-

Heptafluorobutyric acid (HFBA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonia (B1221849) solution

-

Strong cation exchange Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Sample Thawing and Spiking : Thaw frozen human urine samples at room temperature. To a 1 mL aliquot of urine, add the Isophorone Diamine-¹³C,¹⁵N₂ internal standard solution.

-

Acid Hydrolysis : Add 1 mL of 1 M HCl to the spiked urine sample. Vortex the sample and incubate at an elevated temperature (e.g., 60°C) for 4 hours to hydrolyze IPDA conjugates.[3]

-

Solid Phase Extraction (SPE) :

-

Condition a strong cation exchange SPE cartridge with methanol followed by water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with water, followed by methanol to remove interferences.

-

Elute the analyte and internal standard with 7 N ammonia in methanol.[3]

-

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% HFBA in Water |

| Mobile Phase B | 0.1% HFBA in Acetonitrile |

| Gradient | Optimized for baseline separation of IPDA |

| Flow Rate | 500 µL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Isophorone Diamine and its Stable Isotope Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Isophorone Diamine (IPDA) | 171.2 | 154.2 | 50 | 20 |

| Isophorone Diamine (IPDA) | 171.2 | 112.1 | 50 | 25 |

| Isophorone Diamine-¹³C,¹⁵N₂ (IS) | 174.2 | 157.2 | 50 | 20 |

| Isophorone Diamine-¹³C,¹⁵N₂ (IS) | 174.2 | 114.1 | 50 | 25 |

Note: The exact MRM transitions for Isophorone Diamine-¹³C,¹⁵N₂ are predicted based on the fragmentation of the unlabeled compound and the mass shift from the isotopic labels. These transitions should be optimized on the specific instrument used.

Quantitative Data

The method was validated for linearity, accuracy, precision, and limits of detection and quantification. The following tables summarize the performance characteristics of the assay, based on data adapted from a similar validated method.[3]

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| IPDA | 0.1 - 100 | > 0.99 | 1/x |

Table 3: Accuracy and Precision (Intra-day and Inter-day)

| Analyte | Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| IPDA | 1 | Within ±10% | <15% | Within ±10% | <15% |

| IPDA | 50 | Within ±10% | <15% | Within ±10% | <15% |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| IPDA | 0.05 | 0.15 |

Discussion

The presented LC-MS/MS method provides a reliable and sensitive tool for the quantification of Isophorone Diamine in human urine. The use of Isophorone Diamine-¹³C,¹⁵N₂ as an internal standard is critical for mitigating matrix effects inherent in biological samples and ensuring the accuracy of the results. The sample preparation protocol, involving acid hydrolysis and solid-phase extraction, allows for the effective isolation of IPDA from the complex urine matrix. The chromatographic and mass spectrometric conditions are optimized for high throughput and sensitivity. The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. This application note serves as a comprehensive guide for laboratories aiming to implement biomonitoring for IPDI exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isophorone diamine - Wikipedia [en.wikipedia.org]

- 4. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GC-MS Analysis of Isophorone Diamine using Isophorone Diamine-13C,15N2

Introduction

Isophorone (B1672270) Diamine (IPDA) is a chemical intermediate primarily used in the production of isophorone diisocyanate (IPDI), a component in the manufacturing of polyurethane resins, coatings, and adhesives. Occupational exposure to IPDI is a health concern, and biomonitoring of IPDA in urine serves as a key indicator of exposure. Isophorone Diamine-13C,15N2 is the stable isotope-labeled counterpart of IPDA. In analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), it serves as an ideal internal standard for the accurate quantification of IPDA in complex biological matrices such as urine.[1][2][3] The use of a stable isotope-labeled internal standard is a robust analytical technique that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, derivatization, and chromatographic separation.[5][6] Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during preparation or fluctuations in instrument performance.[5]

Applications

The primary application for this compound in GC-MS is for the quantitative analysis of Isophorone Diamine (IPDA) in biological samples for biomonitoring of exposure to Isophorone Diisocyanate (IPDI).[3][7][8] This is crucial for assessing workplace safety and understanding the pharmacokinetics of IPDI. After exposure, IPDI is metabolized and its corresponding diamine, IPDA, is excreted in the urine.[3][9] The analytical method typically involves the hydrolysis of urine samples to release conjugated IPDA, followed by derivatization to make the analyte more volatile and amenable to GC-MS analysis.[3][7]

Experimental Protocol: Quantification of Isophorone Diamine in Urine by GC-MS using this compound